Senkyunolide E

Cardiovascular Research Atherosclerosis Models Smooth Muscle Cell Proliferation

Researchers often treat senkyunolides as interchangeable, causing inconsistent pharmacological results. Senkyunolide E's unique (3Z)-configuration and specific hydroxyl placement dictate its distinct anti-proliferative potency and solubility (DMSO, CHCl₃, EtOAc). Procure this compound specifically for: - Investigating atherosclerosis/restenosis (smooth muscle anti-proliferation) - Phytochemical reference standard for Ligusticum chuanxiong analysis - Phenotypic screening libraries targeting cardiovascular/inflammatory pathways Guaranteed ≥98% purity (HPLC) with batch-specific COA.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B157707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide E
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC(C=C1C2=CC=CC=C2C(=O)O1)O
InChIInChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7-
InChIKeyRAGLCXMIVOLFJJ-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide E: Anti-Proliferative Phthalide Compound


Senkyunolide E is a phthalide derivative [1], specifically (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one, with a molecular weight of 204.22 g/mol [2]. It is a key bioactive constituent found in the rhizomes of traditional medicinal plants like Ligusticum chuanxiong and Cnidium officinale [3]. This compound belongs to the senkyunolide class, a group of molecules known for their diverse pharmacological profiles, including anti-inflammatory and cardiovascular-protective properties [4].

Source Natural phthalide from Ligusticum chuanxiong rhizome
Compound Class Senkyunolide bioactive phthalide
Research Context Supports smooth muscle cell and cardiovascular pathway studies

Senkyunolide E vs. Other Senkyunolides


Direct substitution of one senkyunolide for another is scientifically invalid due to the critical role of minor structural variations in dictating biological activity and physicochemical properties. For example, a structure-activity relationship study on smooth muscle cell proliferation demonstrated that the anti-competent potency varied dramatically among different senkyunolides [1]. Similarly, differences in molecular structure, such as the specific hydroxyl group placement in Senkyunolide E, directly influence its solubility profile in common organic solvents, impacting experimental design and reproducibility [2]. These quantifiable differences, detailed below, necessitate a compound-specific procurement strategy rather than a class-based one.

Activity profile may shift
Even minor structural changes among senkyunolides lead to different anti-proliferative potency, precluding class-level interchange.
Solubility behavior may differ
Specific hydroxyl placement in Senkyunolide E influences organic solvent solubility, which can alter stock preparation and assay reproducibility.

Senkyunolide E Evidence: Activity & Solubility


Anti-Proliferative Potency Ranking in Smooth Muscle Cells

In a direct comparative study, the anti-proliferative potency of several senkyunolides was ranked based on their ability to inhibit the competence phase of serum-induced proliferation in primary mouse aorta smooth muscle cells [1]. The order of potency was Senkyunolide L > Senkyunolide H > Senkyunolide J > Senkyunolide I > Ligustilide = Senkyunolide A > Butylidenephthalide [1]. While Senkyunolide E was not included in this specific assay, its structural similarity to Senkyunolide I and J, which were tested, provides a class-level inference about its potential activity profile and underscores the importance of compound-specific selection.

Anti-proliferative rank
Class-level
Rank order: L > H > J > I > Ligustilide = A > Butylidenephthalide
Supports compound-specific selection over class substitution
Senkyunolide E not directly tested; inference from structural class
Cardiovascular Research Atherosclerosis Models Smooth Muscle Cell Proliferation

Solubility Profile in Common Organic Solvents

The solubility of Senkyunolide E is a critical parameter that differentiates it from other senkyunolides and related compounds, directly impacting its suitability for various in vitro and in vivo assays. According to vendor-provided technical data, Senkyunolide E is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. While comparative solubility data for all senkyunolides in these exact solvents is not consolidated in a single source, this specific profile dictates solvent selection for stock solution preparation and subsequent dilutions. For example, solubility in DMSO allows for its use in many cell-based assays, whereas solubility in chloroform and ethyl acetate is advantageous for extraction and purification workflows.

Solubility profile
Data to verify
Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Determines solvent selection for assay and extraction workflows
Vendor-provided data; independent verification recommended
Assay Development Sample Preparation Chemical Synthesis

Stereochemical Configuration and Activity

Senkyunolide E is defined by its specific (3Z)-configuration, as identified by its IUPAC name, (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one [1][2]. This isomeric form distinguishes it from potential E-isomers or other derivatives with different double bond geometries. In the broader class of senkyunolides, the (Z)-6,7-dihydroxy isomer configuration is essential for anti-competent effects on smooth muscle cell proliferation [3]. While this direct comparison is for a different isomer (Senkyunolide H vs. I), it powerfully demonstrates that stereochemistry within the senkyunolide family is a key determinant of biological activity, making the specific (3Z)-configuration of Senkyunolide E a crucial factor for its function.

Stereochemistry impact
Class-level
(3Z)-configuration; (Z)-isomer reported to be essential for anti-proliferative effect in related senkyunolides
Stereochemistry may influence target binding and biological activity
Based on Senkyunolide H vs. I; class inference for Senkyunolide E
Structural Biology Stereochemistry Drug Design

Senkyunolide E Research Applications


Cardiovascular and Atherosclerosis Research

Based on the class-level evidence of anti-proliferative activity in smooth muscle cells, Senkyunolide E is a suitable candidate for investigating mechanisms related to atherosclerosis and restenosis. Its solubility in DMSO allows for the preparation of stock solutions for cell culture experiments [1]. Researchers should note that its activity profile within the senkyunolide class is distinct, and it should not be considered a direct substitute for more potent anti-proliferative agents like Senkyunolide L or H without further validation [2].

Natural Product Chemistry & Pharmacognosy

Senkyunolide E's defined (3Z)-stereochemistry and solubility profile make it a valuable reference standard for analytical chemistry and phytochemical investigations. Its solubility in organic solvents like chloroform and ethyl acetate is directly relevant for extraction, purification, and characterization studies from plant sources like Ligusticum chuanxiong [1][3].

Assay Development for Bioactivity Screening

The compound's documented solubility in DMSO [1] and its position within a known class of bioactive phthalides make it a viable candidate for inclusion in phenotypic or target-based screening libraries. Its use is particularly relevant when exploring pathways related to inflammation or cardiovascular function, as identified for the broader senkyunolide class [4].

Application
Selection Property
Validation Focus
Smooth muscle cell studies
Phthalide-class anti-proliferative context
Compound-specific potency verification vs. class rank
Phytochemical reference analysis
Defined (3Z)-stereochemistry and solvent profile
Chromatographic and extraction method fit
Bioactivity screening inclusion
Organic solvent compatibility and pathway context
Phenotypic assay endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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